{2-[(4-chlorobenzyl)sulfonyl]-1-methyl-1H-imidazol-5-yl}methanol
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Description
{2-[(4-chlorobenzyl)sulfonyl]-1-methyl-1H-imidazol-5-yl}methanol is a useful research compound. Its molecular formula is C12H13ClN2O3S and its molecular weight is 300.76. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that similar compounds with an indole nucleus have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors .
Mode of Action
The compound likely undergoes electrophilic aromatic substitution, a common reaction for benzene derivatives . The general mechanism involves two steps:
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge, the other forms a C-E bond, forming the arenium ion .
- Step 2 (Fast) : The lone pair electrons on a base attack the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .
Biochemical Pathways
Similar indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
Similar indole derivatives have shown inhibitory activity against various diseases, suggesting that this compound may also have therapeutic effects .
Properties
IUPAC Name |
[2-[(4-chlorophenyl)methylsulfonyl]-3-methylimidazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3S/c1-15-11(7-16)6-14-12(15)19(17,18)8-9-2-4-10(13)5-3-9/h2-6,16H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCPUWJHDWIFIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1S(=O)(=O)CC2=CC=C(C=C2)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24817550 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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